![molecular formula C3H7F B1329498 2-Fluoropropane CAS No. 420-26-8](/img/structure/B1329498.png)
2-Fluoropropane
Overview
Description
Synthesis Analysis
The synthesis of 2-fluoropropane derivatives has been explored through different methods. One approach involves biocatalytic synthesis, where 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was produced using genetically engineered E. coli, which coexpresses enzymes capable of transforming malonate into the fluorinated compound.Molecular Structure Analysis
The molecular structure and conformational properties of 2-fluoropropane derivatives have been studied using various techniques. For instance, 2-fluoroanisole was investigated using gas electron diffraction and quantum chemical methods, revealing the existence of planar and nonplanar conformations.Chemical Reactions Analysis
2-Fluoropropane and its derivatives participate in a variety of chemical reactions. For example, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interface (SEI) forming additive for lithium-ion batteries, reacting with propylene carbonate and vinylene carbonate to improve first cycle efficiency and cycling stability.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-fluoropropane derivatives are influenced by the presence of fluorine. The fluorination of 2-methylpropane over cobalt trifluoride results in a mixture of polyfluoro (2-methylpropanes) and polyfluorobutanes, with a preference for compounds where the tertiary hydrogen is replaced by fluorine.Scientific Research Applications
Chemical Synthesis: Solvent for High-Temperature Reactions
The stability and low boiling point of 2-Fluoropropane make it an excellent solvent for high-temperature chemical reactions. It can maintain a constant pressure environment, which is crucial for certain synthesis processes .
Pharmaceuticals: Intermediate in Medicinal Chemistry
In medicinal chemistry, 2-Fluoropropane serves as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can significantly alter the biological activity of these compounds .
Analytical Chemistry: Mobile Phase in Gas Chromatography
2-Fluoropropane can be used as a mobile phase in gas chromatography due to its suitable volatility and inertness. This allows for the separation of complex mixtures into individual components .
Environmental Science: Tracer for Atmospheric Studies
The unique properties of 2-Fluoropropane, such as its atmospheric lifetime and interaction with other chemicals, make it a potential tracer for studying atmospheric transport and chemical processes .
Energy: In Fuel Cells
2-Fluoropropane could be explored as a potential component in fuel cells. Its reactivity with other compounds might lead to efficient energy production with minimal environmental impact .
Aerospace: Propellant for Micro-Thrusters
In the aerospace industry, 2-Fluoropropane can be considered as a propellant for micro-thrusters on small satellites. Its high energy density and low temperature of combustion are advantageous for this application .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-fluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZBCYBKGCOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073902 | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropane | |
CAS RN |
420-26-8 | |
Record name | 2-Fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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